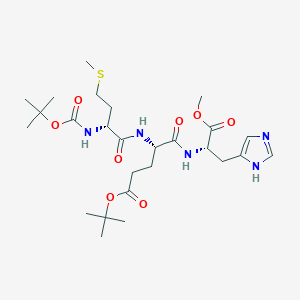
Methyl (6R,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6R,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is a complex organic compound with a unique structure that includes multiple functional groups such as imidazole, tert-butoxy, and methylthio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6R,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex sequence of reactions efficiently. The process would be optimized to ensure high yield and purity, often involving purification steps such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the tert-butoxy group could introduce a variety of new functional groups.
Scientific Research Applications
Methyl (6R,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the imidazole ring can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl (6R,9S,12S)-12-((1H-imidazol-5-yl)methyl)-9-(3-(tert-butoxy)-3-oxopropyl)-2,2-dimethyl-6-(2-(methylthio)ethyl)-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
49759-76-4 |
|---|---|
Molecular Formula |
C26H43N5O8S |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]amino]-4-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C26H43N5O8S/c1-25(2,3)38-20(32)10-9-17(21(33)30-19(23(35)37-7)13-16-14-27-15-28-16)29-22(34)18(11-12-40-8)31-24(36)39-26(4,5)6/h14-15,17-19H,9-13H2,1-8H3,(H,27,28)(H,29,34)(H,30,33)(H,31,36)/t17-,18+,19-/m0/s1 |
InChI Key |
UTVSRABJVKXAEI-OTWHNJEPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)OC)NC(=O)[C@@H](CCSC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NC(CC1=CN=CN1)C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















